Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It enhances N-methyl-d-aspartate receptor function and exhibits preclinical antipsychotic-like and procognitive activities. In vitro studies demonstrate ADX47273's ability to increase glutamate response, shift the mGlu5 receptor glutamate response curve, and compete for binding with specific ligands. In vivo, ADX47273 influences signal transduction mechanisms in the hippocampus and prefrontal cortex. It also impacts various behavioral models, suggesting its potential as a therapeutic agent for schizophrenia and cognitive impairments.
Compound Description: This compound, C24H29N5O3, is structurally characterized by the presence of an intramolecular N—H⋯N hydrogen bond and intermolecular C—H⋯π interactions []. Although its specific biological activity is not discussed in the provided papers, its structural features suggest potential biological relevance due to the presence of the piperazine and oxadiazole rings, commonly found in bioactive molecules.
Compound Description: This compound (C12H9ClN4OS2) is synthesized via the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole []. Structurally, it features a coplanar arrangement of benzene and oxadiazole rings due to the extended aromatic system. The thiadiazole ring is oriented at an angle of 82.2° relative to this plane. Although its biological activities are not explicitly mentioned, the presence of thiadiazole and oxadiazole rings suggests potential bioactivity.
Compound Description: Synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, this compound (C23H26N6O4) exhibits a weak intramolecular C—H⋯N interaction []. Intermolecular N—H⋯O and C—H⋯O hydrogen bonds, along with a C—H⋯π interaction, contribute to its crystal packing stability. While its biological activity is not specified, the presence of piperazine, nitrophenyl, and oxadiazole groups suggests potential biological relevance.
Compound Description: This compound (C28H19Cl2N5O4) is obtained through the reaction of N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazole []. Its structure is confirmed by single-crystal X-ray diffraction and is characterized by intramolecular C—H…O hydrogen bonds, contributing to the linkage of molecules within the crystal lattice.
Compound Description: The title compound (C19H18N2O4S) is synthesized through the reaction of methyl (2-hydroxyphenyl)acetate with 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole []. The structure is stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions.
Compound Description: This compound (C18H15ClN2O4) is obtained by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole []. Its crystal structure shows a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions.
Compound Description: This compound, C23H26BrN5O2, is synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole []. Its crystal structure exhibits both intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds.
Compound Description: In this compound (C13H12N4OS2), the benzene and oxadiazole rings are nearly coplanar with a dihedral angle of 4.8° []. The oxadiazole and thiadiazole rings are oriented at an angle of 85.6°.
3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogues of cocaine
Compound Description: This class of compounds, exemplified by 3 beta-(substituted phenyl)tropan-2 beta-carboxylic acid esters, demonstrates high affinity for the cocaine binding site on the dopamine transporter []. They also exhibit inhibitory effects on dopamine uptake in vitro. Replacing the ester groups with 1,2,4-oxadiazoles, known bioisosteres, results in compounds like 3 beta-(substituted phenyl)-2 beta-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes (5b-h) and the four stereoisomers of (1R,5S)-3 phenyl-2-(3-methyl-1',2',4'-oxadiazol-5'-yl)tropane (5a and 6-8). These bioisosteres show potencies for the dopamine transporter comparable to their parent esters. Notably, 3 beta-(4'-chlorophenyl)-2 beta-(3'-phenyl-1',2',4'-oxadiazol-5'-yl)tropane (5d) exhibits high potency, while 3 beta-(4'-chlorophenyl)-2 beta-(3'-methoxyphenyl-1',2',4'-oxadiazol-5'-yl)tropane (5e) displays high selectivity for the dopamine transporter.
Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives
Compound Description: This compound, along with its 3-p-methylbenzyl derivative, exhibits activity against the Candida albicans fungi []. Other derivatives, including 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives, also demonstrate antifungal activity against Candida albicans. Additionally, 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide shows significant inhibitory activity against Staphylococcus aureus and Bacillus subtilis.
Compound Description: The molecular conformation of this compound (C32H29N3O4) is influenced by an intramolecular N—H N hydrogen bond []. Molecules are connected by N—H O and C—H O hydrogen bonds to form sheets. Additional stabilizing interactions include π–π stacking between phenyl rings and a C—H interaction involving the oxadiazole ring.
Compound Description: SB-224289 is a potent and selective 5-HT1B receptor inverse agonist. It effectively blocks terminal 5-HT autoreceptor function in both in vitro and in vivo settings []. This compound was developed by structurally modifying a nonselective 5-HT1B/5-HT1D receptor antagonist, guided by computational chemistry models. Its high selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor makes it a valuable tool for investigating the specific functions of these receptors.
Compound Description: U-80447 is a compound for which a sensitive and specific liquid chromatographic method with ultraviolet detection and solid-phase extraction has been developed for its quantification in rat serum, urine, and brain []. This method allows for the determination of U-80447 concentrations over a wide range and is applicable to pharmacokinetic studies.
Compound Description: CH-13584 is a novel xanthine derivative, structurally related to theophylline, exhibiting potent antitussive activity at doses ranging from 4 to 8 mg/kg when administered orally []. Unlike theophylline, CH-13584 does not interact with the adenosine A1 receptor and demonstrates weaker inhibitory effects on cyclic nucleotide phosphodiesterase. While it exhibits bronchodilatory activity, it is less potent than theophylline in vitro and in vivo. Additionally, CH-13584 lacks the cardiovascular and behavioral side effects associated with theophylline and has no diuretic effects at doses exceeding its antitussive dose.
Compound Description: This compound stands out as a potent and long-acting human neurokinin-1 (hNK-1) receptor antagonist []. Its potency is evidenced by its ability to displace a specific radioligand from hNK-1 receptors and its slow dissociation rate from the receptors. This compound exhibits good oral bioavailability and a long duration of action, effectively inhibiting inflammation in a preclinical model. Its ability to block central hNK-1 receptor stimulation is also demonstrated by its efficacy in reducing an NK-1 agonist-induced behavioral response and its antiemetic effects in a different animal model.
Compound Description: This compound (1) was synthesized through a multistep process involving ring-opening, cyclization, substitution, diamine condensation, and Mannich reactions []. Its structure was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, FT-IR, and X-ray crystallography. Computational studies, including density functional theory (DFT) calculations, were performed to understand its molecular properties. Molecular docking studies indicated a favorable interaction between this compound and the SHP2 protein, suggesting potential inhibitory activity against this target. Notably, this compound showed better inhibitory activity against SHP2 protein at a 10 μM concentration than a reference compound.
6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents
Compound Description: This series of compounds was synthesized by modifying the structure of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one at the 3-position with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []. These compounds were evaluated for their antimicrobial activity using the agar well diffusion assay. Notably, some of these compounds showed superior antimicrobial activity compared to the reference drug Streptomycin. Docking studies suggested that these compounds might exert their antimicrobial effects by interacting with the 16S subunit of ribosomal RNA, a known target for aminoglycoside antibiotics, and tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for a new class of antibiotics.
Compound Description: This sydnone compound (C20H18ClN7O4S) displays a distinct structural arrangement []. Its oxadiazole, triazole, chloro-substituted phenyl, and methoxy-substituted phenyl rings are essentially planar. The molecule adopts a non-planar conformation due to specific dihedral angles between these rings. Intermolecular hydrogen bonds, including N—H⋯N, N—H⋯O, and C—H⋯O interactions, connect the molecules within the crystal lattice.
Compound Description: This platinum(II) complex features a distorted square-planar geometry around the central platinum ion []. Two chloride ions and two 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands coordinate to the platinum. The dihydrooxadiazole ring adopts an envelope conformation, while the piperidine ring assumes a chair conformation. In the crystal lattice, weak C—H⋯Cl hydrogen bonds link the molecules into chains.
Compound Description: These compounds were synthesized using the Mannich reaction, where 4-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-2-methoxyphenyl benzoates were reacted with 2,6-dimethylmorpholine and formaldehyde []. They were characterized using various spectroscopic methods, including IR, 13C-NMR, and 1H-NMR. These compounds exhibited in vitro antioxidant properties, including reducing power, free radical scavenging, and metal chelating activity, compared to reference antioxidant compounds.
1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)
Compound Description: These two novel bis-1,2,4-triazole derivatives were investigated for their cytotoxic and DNA damage potential []. MNP-16 demonstrated significant cytotoxicity, particularly against human acute lymphoblastic leukemia and lung cancer cells. This cytotoxicity was both time and concentration-dependent. Cell cycle analysis revealed a significant increase in the apoptotic cell population upon exposure to MNP-16, suggesting its potential as an anticancer agent. The comet assay further supported this finding by showing considerable DNA strand breaks in cells treated with MNP-16, indicating its potential mechanism of action.
Compound Description: This series of compounds was synthesized by reacting 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with various amines, including pyrrolidine, piperidine, and morpholine [].
Compound Description: In this compound (C26H37N5OS), the piperazine ring adopts a chair conformation, and the triazole ring is oriented at specific dihedral angles to the piperazine and benzene rings, creating a V-shaped molecular conformation []. An intramolecular C—H⋯O hydrogen bond forms a characteristic ring motif. The crystal structure is stabilized by C—H⋯π interactions.
Compound Description: This series of compounds was synthesized and characterized using IR, 1H NMR, and 13C NMR spectroscopy []. They were evaluated for their antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. Some derivatives exhibited excellent to moderate antifungal activity compared to clotrimazole, a standard antifungal agent. The study found that the position and nature of substituents on the benzene ring significantly influenced the antifungal activity of these compounds.
Compound Description: This series of compounds was synthesized and evaluated for their anxiolytic activity []. The synthesis involved a multi-step process, and the final compounds were characterized using various spectroscopic techniques. Their anxiolytic activity was assessed in mice using standard behavioral models, including the «open field», «corazol convulsions», and «wire test». The compounds demonstrated notable anticonvulsant and anxiolytic effects without significant muscle relaxant effects. Notably, some compounds showed superior activity compared to the reference drugs diazepam and gidazepam, suggesting their potential as therapeutic agents for anxiety disorders.
1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine (8) and its derivatives
Compound Description: Compound 8 was synthesized as a key intermediate in a series of reactions to develop new azinane triazole-based derivatives as potential inhibitors of various enzymes, including acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE) []. These enzymes are important targets for treating Alzheimer’s disease and diabetes mellitus. The target molecules were synthesized by reacting compound 8 with a series of N-alkyl/phenyl/aryl-2-bromo ethanamides. Notably, methyl phenyl and methyl phenyl-substituted derivatives exhibited potent inhibitory activities against AChE, α-glucosidase, urease, and BChE, suggesting their potential as lead compounds for developing new therapeutics for these diseases.
Compound Description: These compounds were synthesized and characterized using various spectroscopic techniques []. Their antibacterial activity was evaluated against four human pathogenic bacteria: Escherichia coli, Klebsiella pneumoniae,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.